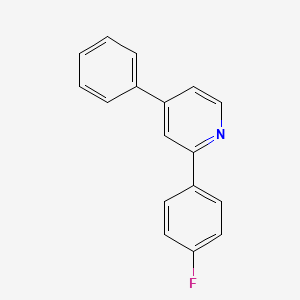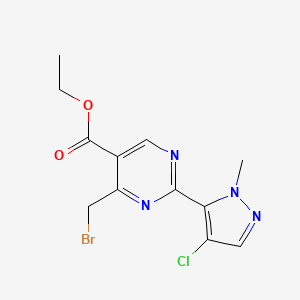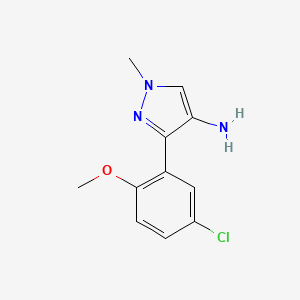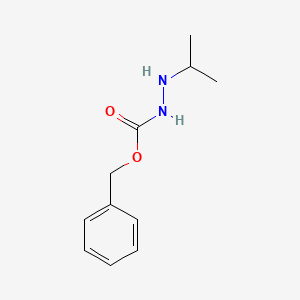![molecular formula C12H14ClNO2 B8311225 N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B8311225.png)
N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide is a chemical compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.7 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring, a carboxylic acid group, and a benzylamide group with a hydroxymethyl and chloro substituent. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide typically involves multiple steps. One common synthetic route starts with the preparation of cyclopropanecarboxylic acid, which can be achieved through the reaction of cyclopropane with carbon dioxide under high pressure and temperature . The next step involves the introduction of the 4-chloro-3-hydroxymethyl-benzylamide group through a series of reactions, including chlorination, hydroxymethylation, and amidation. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro group in the benzylamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific active sites, leading to inhibition or activation of biological pathways. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide can be compared with similar compounds such as:
Cyclopropanecarboxylic acid: Lacks the benzylamide group and has different chemical properties and reactivity.
4-chloro-3-hydroxymethyl-benzylamine: Lacks the cyclopropane ring and carboxylic acid group, leading to different biological activities.
Benzylamide derivatives: Compounds with different substituents on the benzylamide moiety, which can affect their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C12H14ClNO2 |
|---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
N-[[4-chloro-3-(hydroxymethyl)phenyl]methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H14ClNO2/c13-11-4-1-8(5-10(11)7-15)6-14-12(16)9-2-3-9/h1,4-5,9,15H,2-3,6-7H2,(H,14,16) |
InChI Key |
OHOCVLZEKYUDHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCC2=CC(=C(C=C2)Cl)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Methyl-3,4,5,6-tetrahydro-2H-[1,4]bipyridinyl-3'-ylamine](/img/structure/B8311207.png)

![Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate](/img/structure/B8311221.png)




